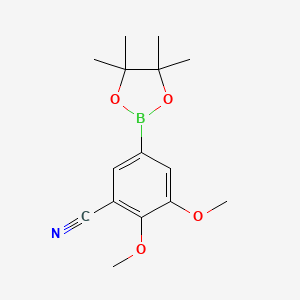

2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Description

2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1701449-79-7) is a boronate ester derivative of benzonitrile, featuring methoxy substituents at the 2- and 3-positions and a pinacol boronate group at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . It is commercially available with a purity of 98% (PN-4693, Combi-Blocks) .

Its molecular formula is C15H19BNO4 (MW: 283.13 g/mol), and it is typically synthesized via palladium-catalyzed borylation of halogenated precursors or direct functionalization of benzonitrile derivatives .

Properties

IUPAC Name |

2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-10(9-17)13(19-6)12(8-11)18-5/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZSILJMMBKHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy

The predominant synthetic approach for 2,3-dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves palladium-catalyzed borylation (Miyaura borylation) of a suitably halogenated 2,3-dimethoxybenzonitrile precursor using bis(pinacolato)diboron as the boron source. The reaction is typically conducted under inert atmosphere (nitrogen or argon) to avoid catalyst deactivation and side reactions.

Stepwise Preparation

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Halogenation | 2,3-Dimethoxybenzonitrile → 2-bromo-4,5-dimethoxybenzonitrile | Introduction of bromine at the 5-position to activate for borylation | Yields ~75% reported; purification by flash chromatography |

| 2. Borylation | 2-bromo-4,5-dimethoxybenzonitrile + bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 80 °C, 36 h | Palladium-catalyzed coupling to install the tetramethyl-1,3,2-dioxaborolane moiety | Yields ~70%; product purified by recrystallization from hexane |

| 3. Purification | Flash column chromatography and recrystallization | Removal of palladium residues and byproducts | High purity (>98%) achievable |

This method aligns with the procedures reported in peer-reviewed synthetic protocols where PdCl2(dppf) serves as an efficient catalyst and KOAc as a mild base, promoting selective borylation without demethylation of methoxy groups.

Detailed Reaction Conditions and Optimization

Catalyst and Base

- Catalyst: Palladium complexes such as PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)2Cl2 are commonly employed at 2–3 mol% loading.

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4) are preferred for their mild basicity, which preserves sensitive functional groups.

- Solvent: 1,4-Dioxane or dry tetrahydrofuran (THF) provide anhydrous, aprotic environments conducive to efficient catalysis.

- Temperature: Moderate heating at 80–100 °C for 12–36 hours ensures complete conversion.

- Atmosphere: Nitrogen or argon purge prevents oxidation of the catalyst and substrate.

Representative Experimental Procedure

In a nitrogen-purged Schlenk flask, 2-bromo-4,5-dimethoxybenzonitrile (5 mmol), bis(pinacolato)diboron (6 mmol), PdCl2(dppf) (0.15 mmol), and KOAc (15 mmol) are dissolved in 10 mL dry 1,4-dioxane. The mixture is stirred at 80 °C for 36 hours. After cooling, the reaction is diluted with dichloromethane, washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated. The crude product is purified by recrystallization from hexane to afford the target boronate ester in approximately 70% isolated yield.

Alternative Preparation Routes

Direct Borylation of (2-cyanophenyl)boronic Acid

Another synthetic approach involves the reaction of (2-cyanophenyl)boronic acid with pinacol or related diols under reflux in toluene to form the corresponding boronate ester. This method is useful for preparing related boronate esters but is less common for the dimethoxy-substituted derivative due to regioselectivity challenges.

Lithiation and Boronation

Lithiation of halogenated benzonitriles with n-butyllithium at low temperature (-78 °C), followed by quenching with trialkyl borates and subsequent diol protection, can yield boronate esters. This method requires careful temperature control and moisture exclusion but allows access to various boronate esters with different diol ligands.

Data Summary of Preparation Conditions and Yields

| Compound | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| This compound | 2-bromo-4,5-dimethoxybenzonitrile | PdCl2(dppf) (3 mol%) | KOAc | 1,4-dioxane | 80 | 36 | 70 | Recrystallization (hexane) |

| 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | (2-cyanophenyl)boronic acid + propane-1,3-diol | None | None | Toluene | 110 | 2 | Not specified | Flash chromatography |

| 4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | 4-chlorobenzonitrile (via lithiation) | None | n-BuLi | THF | -78 to RT | 12 | 45 | Recrystallization |

Research Findings and Reaction Analysis

- The palladium-catalyzed borylation is highly selective for the aryl bromide position, preserving the methoxy and nitrile functionalities.

- The use of bis(pinacolato)diboron is advantageous due to its stability and ease of handling.

- Reaction times of 24–36 hours at 80 °C optimize conversion without significant side reactions.

- Purification by recrystallization after chromatographic work-up yields high-purity products suitable for subsequent cross-coupling reactions.

- Alternative lithiation-boronation routes provide access to related boronate esters but often with lower yields and more demanding conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), temperature (80-100°C)

Oxidation: Hydrogen peroxide or other oxidizing agents

Reduction: Lithium aluminum hydride or other reducing agents

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenols: Formed through oxidation

Amines: Formed through reduction

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry. Its structural features allow for potential neuroprotective effects. Research indicates that derivatives of compounds similar to 2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can inhibit cathepsin B activation in astrocytes, which is significant for conditions like cerebral ischemia .

Case Study :

A study on related compounds demonstrated that they could reduce infarct volume and improve neurological outcomes in rat models of cerebral ischemia. The mechanism involved the modulation of glial cell responses and inhibition of apoptosis pathways .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its boron-containing moiety allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This is particularly valuable for synthesizing complex organic molecules with high precision.

Table: Comparison of Boron Compounds in Organic Synthesis

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki Coupling | 85 | |

| 3,5-Dimethoxyphenylboronic Acid Pinacol Ester | Suzuki Coupling | 90 | |

| 4-Bromoaniline | Negishi Coupling | 80 |

Materials Science

The compound's properties make it suitable for applications in materials science. Its ability to form stable complexes with various metals can be utilized in the development of new materials with enhanced electronic properties.

Research Findings :

Recent studies have explored the use of boron-containing compounds in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of such compounds can improve the efficiency and stability of OLED devices .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical parameters of 2,3-dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and its analogs:

Structural and Functional Differences

Halogen Substituents (e.g., -F): Fluorine in analogs like 5-fluoro-2-methyl-4-boronates enhances metabolic stability but may reduce solubility . Amino vs. Methoxy: The amino group in 3-amino-5-boronates introduces hydrogen-bonding capability, altering solubility and biological activity .

Steric and Electronic Effects on Reactivity: The 2,3-dimethoxy arrangement in the target compound creates steric hindrance near the boronate group, which may slow coupling kinetics compared to less-substituted analogs like 2-methoxy-5-boronates .

Molecular Weight and Solubility: Bulky substituents (e.g., -CF₃) correlate with higher molecular weights (e.g., 315.07 g/mol for CAS 666472) and lower aqueous solubility . The target compound’s methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, ACN) compared to non-polar methyl-substituted analogs .

Suzuki-Miyaura Cross-Coupling Performance

Biological Activity

Overview

2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS Number: 1701449-79-7) is a boronic ester compound with significant applications in organic synthesis and potential biological activity. Its molecular formula is C15H20BNO4, and it is primarily utilized in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is largely attributed to its role as a boronic ester in various chemical reactions. The compound acts by forming a complex with palladium catalysts during the Suzuki-Miyaura reaction, facilitating the coupling of aryl or vinyl halides with boronic acids or esters. This mechanism is crucial for synthesizing biologically active molecules and pharmaceuticals.

Applications in Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to create complex organic structures that can serve as scaffolds for various therapeutic agents. Notably, it has been utilized in synthesizing inhibitors for various biological targets:

- Topoisomerase II Inhibitors : Compounds similar to this compound have shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.

- Serotonin Receptor Agonists : Research indicates potential applications in designing selective serotonin receptor modulators which could be beneficial in treating mood disorders.

Research Findings and Case Studies

Several studies have investigated the biological implications of boronic esters like this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of boronic acids exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation. The compound's ability to act as a building block for these derivatives was highlighted.

- Inhibition of Enzymatic Activity : Research has shown that boron-containing compounds can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues. This property makes them valuable in developing enzyme inhibitors for therapeutic use.

- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may have neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activities and applications:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Anticancer activity; enzyme inhibition | Drug development; organic synthesis |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | Antioxidant properties | Material science; pharmaceutical intermediates |

| 2-Methoxypyridine-5-boronic acid pinacol ester | Selective serotonin receptor modulation | Therapeutic agents for mood disorders |

Q & A

Basic Question: What are the established synthetic routes for 2,3-dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A common approach is boronic ester installation via Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert conditions . Key steps:

- Halogenation : Introduce a halogen (e.g., Br) at the para position of the nitrile group.

- Borylation : Suzuki-Miyaura coupling with tetramethyl-1,3,2-dioxaborolane derivatives.

- Methoxy Group Retention : Ensure anhydrous conditions to prevent demethylation.

Optimization involves: - Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or NiCl₂(dppe) for improved yields .

- Solvent Selection : Use THF or dioxane for higher solubility of boronates .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of substituents using SHELX software .

- HPLC-MS : Detect trace impurities (e.g., de-borylated byproducts) with C18 columns and ESI+ ionization .

Advanced Question: How do electronic effects of the nitrile and methoxy groups influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Methodological Answer:

- Nitrile Group : Acts as a meta-directing electron-withdrawing group, reducing electron density at the boronate-bearing carbon, which slows transmetallation but enhances regioselectivity .

- Methoxy Groups : Ortho/para-directing electron donors increase steric hindrance, potentially lowering coupling efficiency. Mitigate via:

- Precatalyst Activation : Use Pd(0) species (e.g., Pd₂(dba)₃) to accelerate oxidative addition .

- Base Optimization : K₂CO₃ or CsF improves solubility of boronate intermediates .

Contradiction Note : Some studies report reduced yields with bulky aryl partners due to steric clashes with methoxy groups .

Advanced Question: What strategies resolve contradictions in reported catalytic turnover numbers (TONs) for this compound in C–C bond formation?

Methodological Answer:

Discrepancies arise from:

- Substrate Purity : Trace water hydrolyzes boronate esters, reducing TONs. Dry solvents over molecular sieves and use Schlenk techniques .

- Catalyst Deactivation : Pd black formation can occur; add ligands like SPhos or XPhos to stabilize active species .

- Reaction Monitoring : Use in situ IR or GC-MS to track intermediate formation and adjust stoichiometry .

Advanced Question: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- DFT Calculations : Model hydrolysis pathways of the boronate ester. The nitrile group’s electron-withdrawing effect stabilizes the boronate against nucleophilic attack at pH < 7 .

- MD Simulations : Predict thermal stability by analyzing bond dissociation energies (BDEs) of the dioxaborolane ring. Methoxy groups enhance rigidity, reducing entropy-driven decomposition .

- Experimental Validation : Correlate simulations with accelerated stability testing (40–80°C, pH 2–12) and HPLC tracking .

Advanced Question: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Low Solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Polymorphism Risk : Screen crystallization conditions (temperature, anti-solvents) using high-throughput platforms .

- Data Collection : Resolve weak diffraction via synchrotron radiation. SHELXL refinement with anisotropic displacement parameters improves accuracy .

Advanced Question: How does this compound compare to structural analogs (e.g., fluorinated or non-methoxy variants) in catalytic applications?

Comparative Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.